molecular formula C24H22N2OS B2573657 1-benzyl-2-(benzylthio)-5-(4-methoxyphenyl)-1H-imidazole CAS No. 1207008-89-6

1-benzyl-2-(benzylthio)-5-(4-methoxyphenyl)-1H-imidazole

Cat. No.: B2573657
CAS No.: 1207008-89-6
M. Wt: 386.51
InChI Key: RILJQVPHPMWFMS-UHFFFAOYSA-N
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Description

1-Benzyl-2-(benzylthio)-5-(4-methoxyphenyl)-1H-imidazole is a complex organic compound characterized by its unique structure, which includes a benzyl group, a benzylthio group, and a methoxyphenyl group attached to an imidazole ring

Preparation Methods

The synthesis of 1-benzyl-2-(benzylthio)-5-(4-methoxyphenyl)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Addition of the Benzylthio Group: The benzylthio group can be added through a thiolation reaction, where a thiol group is introduced to the imidazole ring, followed by benzylation.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a Friedel-Crafts alkylation reaction using 4-methoxybenzyl chloride and a Lewis acid catalyst.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-Benzyl-2-(benzylthio)-5-(4-methoxyphenyl)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the imidazole ring or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkyl halides, and acids.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Benzyl-2-(benzylthio)-5-(4-methoxyphenyl)-1H-imidazole has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

    Medicine: The compound has potential therapeutic applications, including as an antimicrobial or anticancer agent, due to its ability to interact with biological targets.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-benzyl-2-(benzylthio)-5-(4-methoxyphenyl)-1H-imidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cell signaling, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

1-Benzyl-2-(benzylthio)-5-(4-methoxyphenyl)-1H-imidazole can be compared with similar compounds such as:

    1-Benzyl-2-(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid: This compound shares the benzyl and methoxyphenyl groups but differs in the core structure, which is a piperidine ring instead of an imidazole ring.

    1-Benzyl-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid: Similar to the previous compound, this one has a pyrrolidine ring and shares some functional groups with the imidazole compound.

    1-Benzyl-2-methyl-1H-indole-3-yl: This compound has an indole ring and a benzyl group, making it structurally similar but functionally different due to the presence of the indole ring.

The uniqueness of this compound lies in its specific combination of functional groups and the imidazole ring, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-benzyl-2-benzylsulfanyl-5-(4-methoxyphenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2OS/c1-27-22-14-12-21(13-15-22)23-16-25-24(28-18-20-10-6-3-7-11-20)26(23)17-19-8-4-2-5-9-19/h2-16H,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RILJQVPHPMWFMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CC=C3)SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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